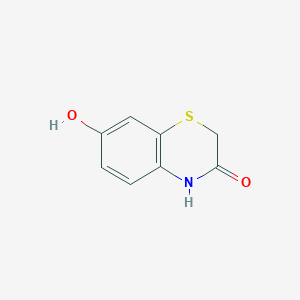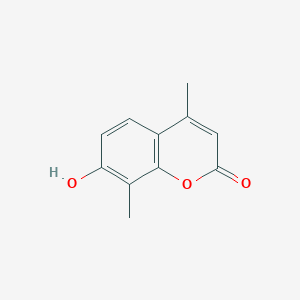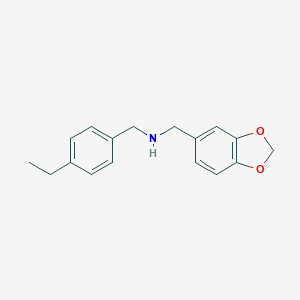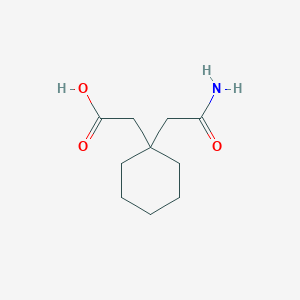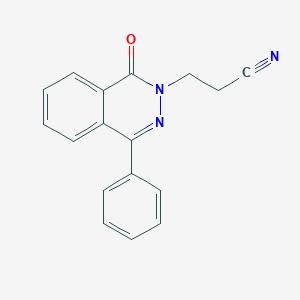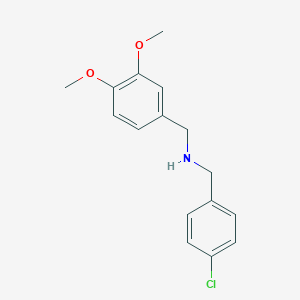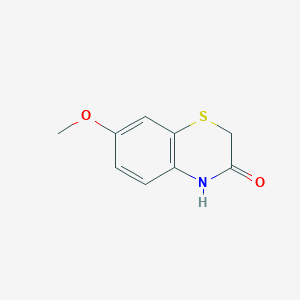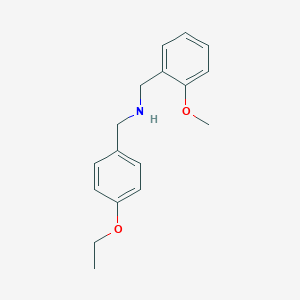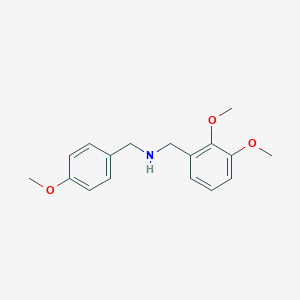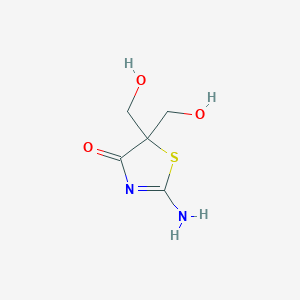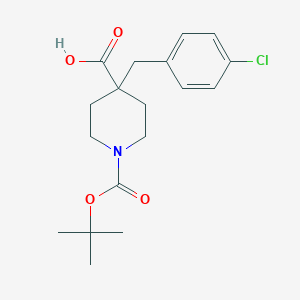
1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid
Descripción general
Descripción
1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid (TBCPCA) is an organic compound that has been studied extensively in the past few decades due to its potential applications in the laboratory and in the field of biochemistry and physiology. This compound is a carboxylic acid, meaning it contains a carboxyl group (COOH) as part of its structure. It also contains an aromatic ring, a tert-butoxycarbonyl group, and a 4-chlorobenzyl group, which gives it its unique properties. TBCPCA has been used in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Dipeptide Research : One study describes a dipeptide containing a pipecolic acid unit, similar in structure to 1-(Tert-butoxycarbonyl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid. This dipeptide adopts a specific type II' beta-turn conformation, showcasing its potential in peptide research and drug design (Didierjean, Boussard, & Aubry, 2002).
Amino Acid Analogs : Another research focused on the preparation of a Cα,Cα‐disubstituted amino acid analog of Lysine using a derivative of 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid, indicating its utility in synthesizing amino acid derivatives (Hammarström et al., 2005).
Asymmetric Synthesis : There has been significant interest in asymmetric syntheses of piperidine derivatives, which include compounds structurally related to this compound. Such syntheses yield enantiomerically pure compounds that are important in pharmaceutical research (Xue et al., 2002).
Heterocyclic Ketones : Research into the Pfitzinger reaction with N-tert-butoxycarbonyl derivatives of various heterocyclic ketones, akin to 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid, has been done to synthesize quinoline-4-carboxylic acids, indicating its utility in organic synthesis and medicinal chemistry (Moskalenko, Boeva, & Boev, 2011).
Asymmetric Synthesis of Proteinkinase Inhibitors : There's a study on the asymmetric synthesis of a molecule involving a tert-butoxycarbonyl piperidine moiety, similar to the compound , as a key intermediate for synthesizing proteinkinase inhibitors, which are significant in cancer therapy (Hao et al., 2011).
Spiro[indole-3,4′-piperidin]-2-ones Synthesis : A research focused on synthesizing spiro[indole-3,4′-piperidin]-2-ones using a compound structurally similar to 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid, indicating its relevance in creating complex heterocyclic systems (Freund & Mederski, 2000).
Tert-butoxycarbonylation Reagent : A study discusses the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, highlighting the significance of tert-butoxycarbonyl compounds in organic synthesis (Saito, Ouchi, & Takahata, 2006).
D-Lysine Analogue Synthesis : A novel conformationally constrained D-lysine analogue with a piperidine skeleton was synthesized, starting from a compound related to 1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid, showing its applicability in the synthesis of biologically relevant compounds (Etayo et al., 2008).
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYZLPQGWRXSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596977 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170284-71-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

